molecular formula C8H13Cl2NO B8104617 3,3-dichloro-5,5-dimethylazepan-2-one CAS No. 129769-09-1

3,3-dichloro-5,5-dimethylazepan-2-one

Cat. No.: B8104617
CAS No.: 129769-09-1
M. Wt: 210.10 g/mol
InChI Key: TTZKHMJRCOJTDF-UHFFFAOYSA-N
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Description

3,3-dichloro-5,5-dimethylazepan-2-one is a heterocyclic compound with a seven-membered ring structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dichloro-5,5-dimethylazepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of aminoesters or ketoesters. For instance, the cyclization of ketoesters with primary amines under microwave-assisted conditions has been reported to yield benzazepinones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as Pd-catalyzed addition of tethered amides to phenyl acetylenes, has been explored for the efficient synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

3,3-dichloro-5,5-dimethylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

3,3-dichloro-5,5-dimethylazepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dichloro-5,5-dimethylazepan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepinones and benzazepinones, such as 1,3-dihydro-2H-benzo[d]azepin-2-ones .

Uniqueness

3,3-dichloro-5,5-dimethylazepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,3-dichloro-5,5-dimethylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO/c1-7(2)3-4-11-6(12)8(9,10)5-7/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZKHMJRCOJTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC(=O)C(C1)(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442750
Record name 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129769-09-1
Record name 2H-Azepin-2-one, 3,3-dichlorohexahydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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